1-ethyl-2,3-dihydro-1H-isoindole
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Overview
Description
1-Ethyl-2,3-dihydro-1H-isoindole is a heterocyclic organic compound that belongs to the class of isoindoles. Isoindoles are known for their unique structural properties and significant biological activities. This compound features a fused ring system consisting of a benzene ring fused to a pyrrole ring, with an ethyl group attached to the nitrogen atom. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One common approach involves the reduction of 1-ethyl-1H-isoindole using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of N-ethyl-o-phenylenediamine with an appropriate aldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Ethyl-1H-isoindole.
Reduction: 1-Ethyl-1H-isoindoline.
Substitution: Various substituted isoindole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-2,3-dihydro-1H-isoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-2,3-dihydro-1H-isoindole can be compared with other similar compounds such as:
1-Methyl-2,3-dihydro-1H-isoindole: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-2,3-dihydro-1H-isoindole: Similar structure but with a propyl group instead of an ethyl group.
1-Phenyl-2,3-dihydro-1H-isoindole: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: The presence of the ethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its methyl, propyl, and phenyl analogs .
Properties
CAS No. |
90132-78-8 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.2 |
Purity |
90 |
Origin of Product |
United States |
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